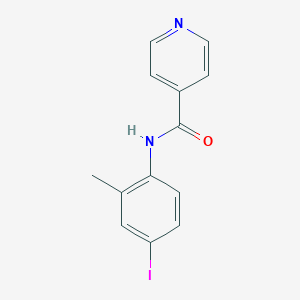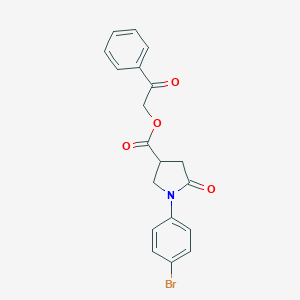
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide, also known as DIMS or DMSO, is a sulfoxide compound that has been extensively studied in scientific research due to its unique properties. This compound has been utilized in various research fields, including biochemistry, pharmacology, and organic chemistry.
Wirkmechanismus
The mechanism of action of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide is not fully understood, but it is believed to involve its ability to penetrate cell membranes and interact with cellular components. This compound has been shown to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, this compound has been shown to enhance the permeability of cell membranes, which may contribute to its ability to enhance drug delivery.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, as well as antioxidant activity. In addition, this compound has been shown to enhance the permeability of cell membranes, which may contribute to its ability to enhance drug delivery. However, it is important to note that the effects of this compound may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide has several advantages for lab experiments. It is a versatile compound that can be utilized as a solvent, reagent, and cryoprotectant. In addition, it has been shown to have various biochemical and physiological effects, which make it a useful tool for studying cellular processes. However, there are also limitations to the use of this compound. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide. One area of interest is its potential use as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. In addition, there is a need for the development of novel methods for the synthesis of this compound and its derivatives. Finally, the use of this compound as a cryoprotectant in cell biology is an area that requires further investigation, as it has the potential to improve the preservation of cells and tissues.
Synthesemethoden
The synthesis of 4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide involves the reaction of 4-(1H-inden-1-ylidenemethyl)phenyl chloride with dimethyl sulfoxide (DMSO). The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(1H-inden-1-ylidenemethyl)phenyl methyl sulfoxide has been widely used in scientific research due to its unique properties. It has been utilized as a solvent and a reagent in organic chemistry, as well as a cryoprotectant in cell biology. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as well as its ability to enhance drug delivery.
Eigenschaften
Molekularformel |
C17H14OS |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(1E)-1-[(4-methylsulfinylphenyl)methylidene]indene |
InChI |
InChI=1S/C17H14OS/c1-19(18)16-10-6-13(7-11-16)12-15-9-8-14-4-2-3-5-17(14)15/h2-12H,1H3/b15-12+ |
InChI-Schlüssel |
XYWICSPUYKMEFN-NTCAYCPXSA-N |
Isomerische SMILES |
CS(=O)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32 |
SMILES |
CS(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271276.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)

![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)


![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)